molecular formula C19H23NO4S2 B14992839 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B14992839
M. Wt: 393.5 g/mol
InChI Key: YGRGYXIBRVEZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of sulfur, oxygen, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group.

    Acylation: The acetamide moiety is introduced through an acylation reaction.

    Etherification: The 4-methylphenoxy group is attached via an etherification reaction.

    Final coupling: The final step involves coupling the 3-methylthiophen-2-yl group to the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide: shares structural similarities with other sulfone-containing compounds and acetamides.

    Methyl 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylate: is another compound with a similar sulfur-containing ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C19H23NO4S2/c1-14-3-5-17(6-4-14)24-12-19(21)20(11-18-15(2)7-9-25-18)16-8-10-26(22,23)13-16/h3-7,9,16H,8,10-13H2,1-2H3

InChI Key

YGRGYXIBRVEZML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.